Reactive Blue 5
Overview
Description
Reactive Blue 5 (RB5) is a type of reactive dye commonly used in textile industries for dyeing purposes. It is known for its vibrant blue color and its ability to form covalent bonds with textile fibers, which enhances its wash fastness. The dye has been the subject of various studies, particularly in the context of its removal from wastewater, as it can be harmful to aquatic life and human health if not properly treated before disposal.
Synthesis Analysis
The synthesis of Reactive Blue dyes involves complex organic reactions. One study describes the design and synthesis of heterogeneous Reactive Blue dyes using bromamine acid as the main body, with aromatic amines as bridge groups. These bridge groups are linked with different reactive groups, such as cyanuric chloride and 3-(β-Hydroxyethylsulfonyl)sulfuric ester aniline, to obtain dyes with varying absorption maxima and fastness properties . Another study focuses on the synthesis of a tetrakisazo navy-blue reactive dye based on 4,4'-diaminostilbene-2,2'-disulphonic acid, which exhibits a synergistic blackening property and improved dyeing characteristics .
Molecular Structure Analysis
The molecular structure of RB5 is characterized by the presence of azo groups (-N=N-) and sulfonic acid groups (-SO3H), which are typical of reactive dyes. These functional groups play a crucial role in the dye's ability to react with fibers and in its adsorption behavior. The structure of RB5 is also influenced by the length of its chromophore and the presence of electron-donating and electron-withdrawing groups, which affect its maximum absorption wavelength and color properties .
Chemical Reactions Analysis
Reactive Blue dyes undergo various chemical reactions during the dyeing process and when subjected to treatment for removal from wastewater. For instance, the photocatalytic degradation of Reactive Black 5, a dye similar to RB5, involves the generation of hydroxyl radicals and photogenerated holes that oxidize the dye, as well as electrons that reduce it . The adsorption of RB5 onto adsorbents is another chemical interaction of interest, which is influenced by factors such as pH, adsorbent dosage, and contact time .
Physical and Chemical Properties Analysis
The physical and chemical properties of RB5 are influenced by its molecular structure and the conditions under which it is used or treated. Studies have shown that the adsorption capacity of RB5 is higher in acidic pH values, suggesting that the adsorption process is endothermic and of a physical nature . The adsorption kinetics and isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium and thermodynamics of the adsorption process . Additionally, the presence of certain ions in the solution can affect the rate and extent of RB5 decolorization during photocatalytic degradation .
Scientific Research Applications
Decolorization in Textile Industry Wastewater Treatment : Reactive Blue 5, among other reactive dyes, has been studied for decolorization using advanced oxidation processes (AOPs) in a non-thermal plasma reactor. This process has shown effective decolorization, presenting potential applications in treating textile industry wastewater (Dojčinović et al., 2011).
Adsorption onto Polymeric Adsorbents : A study focused on the adsorption of Reactive Blue 5G (RB5G) by polymeric adsorbent Dowex Optipore SD-2 (DOSD-2) in closed batch systems. This research provides insights into the potential use of polymeric adsorbents for removing reactive dyes from effluents, indicating its applicability in environmental remediation and wastewater treatment (Blanco et al., 2017).
Fungal and Enzymatic Decolorization : The decolorization of Reactive Blue 5 using fungal and enzymatic treatments has been explored. This approach offers an eco-friendly alternative for dye removal in wastewater, emphasizing the role of specific fungi and enzymes in environmental biotechnology (Mohorčič et al., 2006).
Oxidation and Degradation in Aqueous Solutions : Studies on the oxidation of Reactive Blue 5 using electrochemical techniques have demonstrated its potential for decolorization and degradation, highlighting its applicability in the treatment of industrial effluents (Carneiro et al., 2005).
Biosorption on By-Products : The biosorption of Reactive Blue 5G dye using malt bagasse, a by-product of the brewing process, has been investigated. This study indicates the potential of using industrial by-products for cost-effective dye removal from wastewater (Juchen et al., 2018).
Photocatalytic Degradation for Wastewater Treatment : Research has been conducted on the photocatalytic degradation of Reactive Blue 5 using various catalysts. These studies suggest its application in advanced wastewater treatment processes, emphasizing the efficiency of specific photocatalysts (Nakano et al., 2020).
Ozonation in Water Treatment : The efficacy of ozone in degrading Reactive Blue 5 has been evaluated, showing promising results in the removal of dyes from aqueous solutions. This highlights the potential of ozonation as a method for treating dye-contaminated water (Yong et al., 2005).
Safety And Hazards
Reactive Blue 5 has relatively low toxicity to humans, but precautions should still be taken to avoid prolonged skin contact, inhalation, or ingestion . Protective gloves, eyewear, and masks should be worn when handling the dye . It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and flammable materials .
Relevant Papers
Several papers were found during the search. One paper discussed the decolorization of Reactive Blue 4 and Reactive Black 5 in microbial fuel cells . Another paper discussed the high removal performance of Reactive Blue 5 G dye from industrial dyeing wastewater using biochar in a fixed-bed adsorption system .
properties
IUPAC Name |
1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSIQGBHACTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23422-12-0 (tri-hydrochloride salt) | |
Record name | Procion brilliant blue hgr | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5066118 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Reactive Blue 5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Reactive Blue 5 | |
CAS RN |
16823-51-1 | |
Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procion brilliant blue hgr | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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